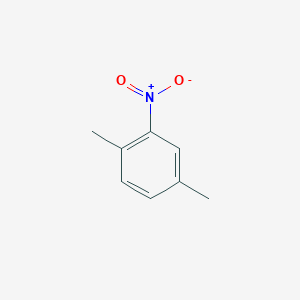
1,4-Dimethyl-2-nitrobenzene
Cat. No. B166905
Key on ui cas rn:
89-58-7
M. Wt: 151.16 g/mol
InChI Key: BSFHJMGROOFSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06872718B1
Procedure details


2,5-Dimethylnitrobenzene, (46.8 ml, 0.35 mol) was dissolved in sulfuric acid (47.1 ml)/methanol (650 ml) and then 5% palladium on carbon (50% hydrate, 0.35 g) was added. The mixture was allowed to react for 3 hours under hydrogen atmosphere at the pressure of 5 atms at 40° C. After cooling, the catalyst was removed, and methanol was removed under reduced pressure. The residue was poured into a 25% aqueous ammonia solution with cooling on ice, and extracted with toluene. The extract was washed with 5% sodium hydrosulfite, dried over sodium sulfate and purified by column chromatography on a small amount of silica gel (toluene:ethyl acetate=1:1). The solvent was removed under reduced pressure and crystallization from hexane yielded 35.0 g of the title compound.




Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-])=O.[CH3:12][OH:13]>S(=O)(=O)(O)O.[Pd]>[CH3:12][O:13][C:6]1[C:5]([CH3:8])=[CH:4][C:3]([NH2:9])=[C:2]([CH3:1])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
46.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
47.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.35 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 3 hours under hydrogen atmosphere at the pressure of 5 atms at 40° C
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
methanol was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was poured into a 25% aqueous ammonia solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling on ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with 5% sodium hydrosulfite
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography on a small amount of silica gel (toluene:ethyl acetate=1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure and crystallization from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(N)C=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 g | |
| YIELD: PERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
